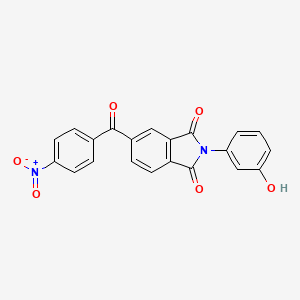![molecular formula C17H20N4O4 B5539028 N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential biological activities. While specific introductory details on this compound are not directly available, related research involves the synthesis and characterization of similar pyrido and oxazin derivatives, which are studied for their chemical and physical properties, as well as their potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic frameworks. For instance, derivatives of pyrido[2,3-b][1,4]oxazin-2-ones can be prepared via one-pot annulation of N-substituted-2-chloroacetamides with halo-hydroxypyridines, utilizing cesium carbonate in refluxing acetonitrile (Cho et al., 2003). This process highlights the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by NMR, IR, and X-ray crystallography, providing detailed information about the atomic and molecular configurations. For instance, compounds like N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide have been thoroughly characterized to determine their molecular geometry and confirm their synthesized structures (Orek et al., 2012).
Scientific Research Applications
Synthesis Techniques
A one-pot synthesis technique for pyrido[2,3-b][1,4]oxazin-2-ones, which include compounds structurally similar to the queried chemical, demonstrates an efficient method for preparing these compounds with high yields. This process utilizes a Smiles rearrangement and subsequent cyclization, highlighting an important method in the synthesis of complex heterocyclic compounds (Cho et al., 2003).
Medicinal Chemistry and Biological Activities
Antimicrobial Properties : Compounds like pyrimidinones and oxazinones, which are structurally related to the queried chemical, have shown notable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Cancer Research : Enaminones used to synthesize pyrazoles and isoxazoles, which are structurally related to the queried compound, have shown cytotoxic effects against human cancer cell lines. This indicates their potential application in cancer research and therapy (Riyadh, 2011).
Chemical Properties and Reactions
Cyclization Reactions : The mechanisms for cyclizations of compounds similar to the queried chemical have been studied using various theoretical methods. This research provides insights into the chemical properties and reaction pathways of these heterocyclic compounds (Shin & Park, 2007).
Stereoselective Synthesis : Studies on the stereoselective synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, closely related to the queried compound, have shown efficient methods to achieve high regioselectivity and diastereoselectivity. This research is significant for the development of compounds with specific stereochemical configurations (Han et al., 2019).
Applications in Drug Discovery and Design
Dopamine Receptor Modulation : Research into compounds structurally similar to the queried chemical has explored their role in modulating dopamine receptor activity, indicating potential applications in neurological and psychiatric disorders (Baures et al., 1994).
Anti-Inflammatory Activity : Heterocyclic systems like pyridines and oxazinones, related to the queried compound, have shown promising anti-inflammatory activities. This suggests potential applications in developing new anti-inflammatory drugs (Amr et al., 2007).
properties
IUPAC Name |
N-methyl-2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11(2)13-7-12(25-19-13)8-20(3)15(22)9-21-16(23)10-24-14-5-4-6-18-17(14)21/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDIQPWAQJIRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN(C)C(=O)CN2C(=O)COC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
